6-Pyrrolidin-1-ylpyridin-3-amine
Overview
Description
6-Pyrrolidin-1-ylpyridin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-Pyrrolidin-1-ylpyridin-3-amine, also known as 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, is a chemical compound with significant potential in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃·2HCl, with a molecular weight of 163.22 g/mol. It features a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as a neurotransmitter modulator. Its interactions with various receptors suggest potential roles in treating conditions related to cognition and mood disorders.
Key Findings
- Neuropharmacological Effects : The compound has been shown to influence neurotransmitter pathways, indicating its potential as a modulator in neuropharmacology.
- Anticancer Activity : Preliminary studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines, particularly in breast cancer models . For instance, compounds derived from pyridine structures have demonstrated varying degrees of efficacy against MDA-MB-231 (triple-negative breast cancer) cells .
The biological activity of this compound is primarily mediated through its ability to bind to specific receptors and modulate their activity. The presence of the pyrrolidine group enhances its binding affinity and selectivity towards various targets.
Interaction Studies
In vitro studies have shown that this compound can bind effectively to several biological targets:
- Melanin-Concentrating Hormone Receptor (MCH-R1) : Derivatives have been identified as potent antagonists with Ki values indicating high binding affinity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
2-(Pyrrolidin-1-yl)pyridin-3-amine | C₉H₁₃N₃ | Different substitution pattern affecting receptor activity | MCH-R1 antagonist |
Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride | C₁₁H₁₈ClN₃ | Dimethyl substitution enhances lipophilicity | Potential neuroactive effects |
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride | C₁₂H₁₈BClN₃ | Incorporation of boronic acid functionality | Cross-coupling reactions |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cognitive Enhancement : A study demonstrated that compounds with similar structures improved cognitive function in animal models, suggesting potential applications in treating cognitive disorders .
- Cancer Research : In vitro assays indicated that certain derivatives significantly decreased cell viability in breast cancer cell lines at low concentrations, emphasizing their potential as anticancer agents .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURAXXHYQSQHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397843 | |
Record name | 6-pyrrolidin-1-ylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92808-19-0 | |
Record name | 6-pyrrolidin-1-ylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidin-1-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.